5-Fluoropyrimidine-2(1H)-thione
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Overview
Description
5-Fluoropyrimidine-2(1H)-thione is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-fluorouracil with thiourea under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of fluorinated pyrimidines, including 5-Fluoropyrimidine-2(1H)-thione, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Fluoropyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2(1H)-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase 1.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA replication and repair processes, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but different functional groups.
5-Fluoropyrimidine-2,4(1H,3H)-dione: Another fluorinated pyrimidine with distinct chemical properties.
Uniqueness
5-Fluoropyrimidine-2(1H)-thione is unique due to its thione group, which imparts different chemical reactivity and biological activity compared to other fluorinated pyrimidines. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C4H3FN2S |
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Molecular Weight |
130.15 g/mol |
IUPAC Name |
5-fluoro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C4H3FN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |
InChI Key |
OWOJAAFKZQLMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=S)N1)F |
Origin of Product |
United States |
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